![molecular formula C12H13N3O B2896383 3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline CAS No. 2138127-67-8](/img/structure/B2896383.png)

3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

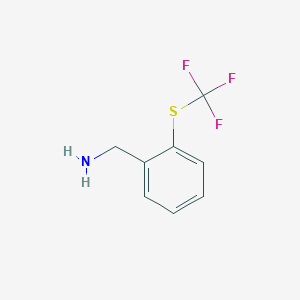

The compound “3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles are important structural units known for their anti-inflammatory, antiviral, antitumor, and antibacterial properties .

Synthesis Analysis

Functionalized pyrano[2,3-c]pyrazoles, which include our compound of interest, can be synthesized from 2,4-dihydro-3H-pyrazol-3-ones, active carbonyl compounds, and tert-BuOH in the presence of trifluoroacetic acid at 65 °C . These reactions proceed by acid-catalyzed generation of isobutylene from tert-BuOH for LUMO diene-controlled inverse [4+2] cycloaddition reaction with in situ-generated vinylidenepyrazolones .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H, 13C, and 15N NMR spectroscopic experiments can be used to confirm the structures of the obtained heterocyclic products . X-Ray crystallographic analysis can also provide detailed information about the molecular structure .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “this compound” is the inverse [4+2] cycloaddition reaction . This reaction involves the reaction of electron-rich dienes with carbonyl compounds, which is a classical hetero-Diels–Alder reaction .Scientific Research Applications

Luminescent Materials

Research on bis-cyclometalated platinum complexes incorporating aniline derivatives has demonstrated their utility in creating highly luminescent materials. These compounds, through design, synthesis, and photophysical characterization, have shown potential in electroluminescence applications, particularly in organic light-emitting diodes (OLEDs). The luminescence covers a broad spectrum from blue to red, with applications in display technologies and lighting (Vezzu et al., 2010).

Synthesis of Heterocycles

The synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives has been achieved through one-pot, three-component condensation reactions. These syntheses utilize non-toxic, biodegradable catalysts, such as starch solution, highlighting the method's environmental friendliness and potential for producing pharmacologically relevant heterocycles (Hazeri et al., 2014).

Green Synthesis Methods

Innovations in green chemistry include the development of Fe3O4@SiO2–imid–PMAn magnetic nanocatalysts for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives. These methods feature operational simplicity, excellent yields, and short reaction times, contributing to sustainable industrial processes (Esmaeilpour et al., 2015).

Antimicrobial Agents

Pyrazolyl- and 2H-chromene-based substituted anilines have been synthesized and evaluated for their antimicrobial properties. These compounds, through facile one-pot synthetic methods, offer potential applications as antimicrobial agents, with some demonstrating significant antibacterial and antifungal activities (Banoji et al., 2022).

Chemical Sensors

Research into heteroleptic mononuclear cyclometalated complexes with pyrazole and aniline derivatives has explored their use in color tuning for applications in sensors and organic electronics. These studies provide insights into designing compounds for specific optical properties, relevant in sensors and display technologies (Stagni et al., 2008).

Future Directions

The synthesis of pyrano[2,3-c]pyrazoles, including “3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline”, has attracted much interest due to their significant bioactivities . Future research could focus on exploring the biological activities of these compounds and developing more efficient synthesis methods .

properties

IUPAC Name |

3-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-9-3-1-2-8(6-9)12-10-7-16-5-4-11(10)14-15-12/h1-3,6H,4-5,7,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGMGVVMYRKXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2C3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2896300.png)

![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)

![N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2896303.png)

![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)

![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2896312.png)

![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)

![1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2896322.png)

![Methyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2896323.png)